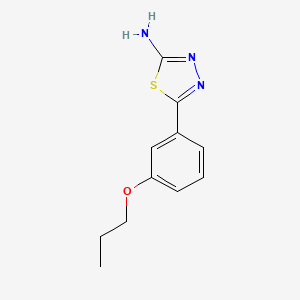

5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h3-5,7H,2,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYCJASHWBQCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349764 | |

| Record name | 5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299442-55-0 | |

| Record name | 5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propoxybenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Aplicaciones Científicas De Investigación

5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect.

Comparación Con Compuestos Similares

Substituent Position and Type

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituent position (para, meta, or ortho) and chemical nature (halogen, alkoxy, nitro, etc.).

Meta-Substituted Derivatives

- 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine ():

- Substituent: Methoxy group at the ortho position.

- Key Data: Structural characterization confirmed via ChemSpider ID 654333.

- Relevance: Demonstrates the impact of substituent position; ortho-methoxy derivatives may exhibit distinct electronic properties compared to meta-substituted analogs.

Para-Substituted Derivatives

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (): Substituent: Fluoro group at the para position.

Alkoxy vs. Halogen Substituents

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

- Substituents: Chloro and methyl groups.

- Activity: Broad-spectrum insecticidal and fungicidal effects.

- Comparison: Alkoxy groups (e.g., propoxy) may offer improved solubility over halogens but reduce electrophilicity.

Anticancer Activity

- 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines ():

- Substituents: Nitro, methyl, and halogens at the para position.

- Findings: Demonstrated antimicrobial and anticancer activities, with para-nitro derivatives showing enhanced potency.

- Mechanism: Thiadiazole core participates in hydrogen bonding with target enzymes (e.g., Cys44, His164 in SARS-CoV-2 protease; ).

Anticonvulsant Activity

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (Compound 4c, ): Activity: ED50 values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ). Relevance: Bulky substituents (e.g., chlorophenoxy) enhance CNS penetration, suggesting meta-propoxy may require optimization for neuroactivity.

Antimicrobial Activity

- 5-(p-Substituted-phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine ():

- Substituents: Nitrofuryl and para-substituted phenyl groups.

- Results: Nitrofuryl derivatives showed promising antimicrobial effects, with activity influenced by electron-withdrawing groups.

Structural and Electronic Comparisons

Actividad Biológica

5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives. Its structure includes a thiadiazole ring with a propoxyphenyl substituent, which is believed to influence its solubility and biological activity. The presence of the propoxy group may enhance interactions with biological targets compared to other similar compounds.

Antimicrobial Activity

Research indicates that 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 μg/mL |

| Escherichia coli | 62.5 μg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine has also been explored. Studies have shown that it can inhibit key enzymes involved in cancer cell proliferation:

- Inhibition of IMPDH : This enzyme is crucial for de novo synthesis of guanosine nucleotides. Inhibiting IMPDH can reduce cancer cell growth.

- Topoisomerase II Inhibition : The compound has been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription in cancer cells .

The cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that treatment with the compound increased the proportion of apoptotic cells significantly compared to untreated controls.

The mechanism by which 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound binds to specific enzymes such as IMPDH and topoisomerase II, inhibiting their activity.

- Cell Signaling Interference : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancers:

- Antimicrobial Study : A comparative study showed that derivatives similar to 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine exhibited enhanced activity against resistant bacterial strains when compared to traditional antibiotics .

- Anticancer Research : A recent study demonstrated that derivatives based on the thiadiazole scaffold significantly reduced tumor growth in vivo models by inducing apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of substituted carboxylic acid derivatives with thiosemicarbazide. For example:

- Route 1 : Reacting 3-propoxybenzoic acid with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours), followed by neutralization with ammonia to precipitate the product .

- Route 2 : Using concentrated sulfuric acid as a cyclizing agent for hydrazide intermediates, followed by recrystallization from ethanol/water mixtures to enhance purity . Key variables include catalyst choice (POCl₃ vs. H₂SO₄), solvent polarity, and reflux duration. Higher temperatures (>90°C) may improve reaction rates but risk decomposition.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–S = 1.72 Å) and dihedral angles between the thiadiazole and phenyl rings (e.g., 18.2°–30.3°), critical for confirming stereoelectronic effects .

- FT-IR and NMR : Identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹) and substituent patterns (e.g., propoxy group protons at δ 1.0–1.5 ppm in ¹H NMR) .

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Q. What are the standard protocols for assessing the stability of this compound under various storage conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks. Monitor degradation via HPLC .

- Storage recommendations : Store in airtight containers at –20°C, away from moisture and oxidizing agents, to prevent hydrolysis or oxidation of the thiadiazole ring .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in understanding the electronic properties of this compound?

- Geometry optimization : Compare DFT-predicted bond lengths/angles with SCXRD data to validate computational models .

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the thiadiazole sulfur) .

- Electrostatic potential maps : Identify regions of electron density for hydrogen bonding, aiding in crystal packing predictions .

Q. What strategies are recommended for analyzing contradictions in reported biological activities of thiadiazol-2-amine derivatives?

- Meta-analysis of assay conditions : Compare IC₅₀ values across studies, noting differences in cell lines (e.g., HeLa vs. MCF-7) or solvent systems (DMSO vs. PBS) .

- Structural analogs : Test derivatives with varied substituents (e.g., fluoro vs. propoxy groups) to isolate electronic vs. steric effects on activity .

- Dose-response curves : Ensure linearity (R² > 0.95) to rule out false positives from non-specific binding .

Q. How does the substitution pattern on the phenyl ring influence the compound’s physicochemical and pharmacological properties?

- Electron-withdrawing groups (e.g., –F) : Increase thiadiazole ring planarity, enhancing π-π stacking in crystal lattices and improving membrane permeability .

- Electron-donating groups (e.g., –OCH₂CH₂CH₃) : Reduce metabolic degradation by steric shielding of the amine group, prolonging half-life in vivo .

- Hydrophobic substituents : Improve logP values (e.g., +1.2 for propoxy vs. +0.8 for methyl), correlating with enhanced blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize bioactivity?

- Step 1 : Synthesize analogs with systematic substitutions (e.g., –Cl, –CF₃, –OCH₃) at the phenyl ring .

- Step 2 : Screen analogs in high-throughput assays (e.g., antimicrobial MIC, anticancer IC₅₀) to identify activity trends .

- Step 3 : Use QSAR models to correlate substituent parameters (Hammett σ, π) with bioactivity, guiding further optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.